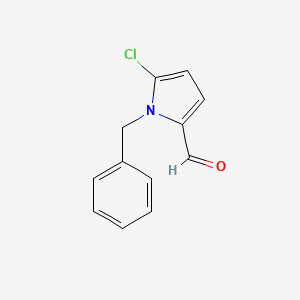

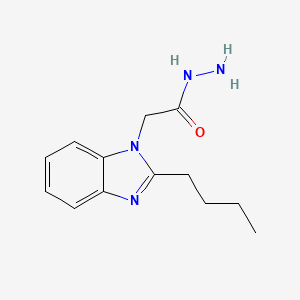

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, also known as ML297, is a small molecule inhibitor that targets the TASK-1 potassium channel. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary arterial hypertension, and atrial fibrillation. The purpose of

Scientific Research Applications

Novel Synthetic Approaches and Applications

Synthetic Methodologies : A study by Mamedov et al. (2016) introduced a novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of oxalamide functionalities in synthesizing complex organic molecules. This work highlights the operational simplicity and high yield of the method, pointing to the potential for creating diverse oxalamide derivatives for various scientific applications (Mamedov et al., 2016).

Material Science and Chromatography : Research by Naikwadi et al. (1980) explored the synthesis of liquid crystals incorporating azobenzene units, used as stationary phases in gas-liquid chromatography. This study suggests the potential for incorporating similar structural motifs in designing materials with specific optical and separation properties (Naikwadi et al., 1980).

Photopolymerization Catalysts : Guillaneuf et al. (2010) investigated a new compound for nitroxide-mediated photopolymerization, demonstrating the integration of chromophore groups for advanced polymerization techniques. Such research indicates the potential application of structurally complex oxalamides in polymer science (Guillaneuf et al., 2010).

Electrochemical Applications : A study by Brillas et al. (2004) focused on the electrochemical degradation of herbicides using a boron-doped diamond electrode, providing insight into the environmental applications of electrochemical processes. While not directly related to the compound , this research contextually supports the exploration of electrochemical properties of related compounds (Brillas et al., 2004).

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c1-21-15(6-7-22-10-15)9-18-14(20)13(19)17-8-11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDIVXHRRPEMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2758637.png)

![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)

![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)

![N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide](/img/structure/B2758647.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2758648.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2758649.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2758654.png)

![2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride](/img/structure/B2758655.png)